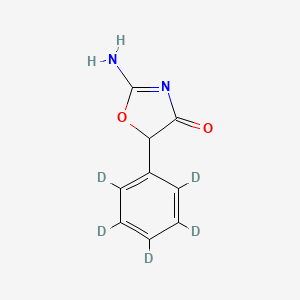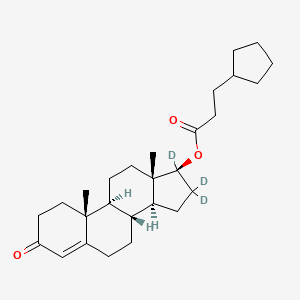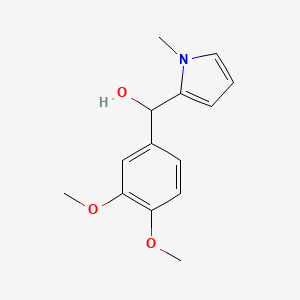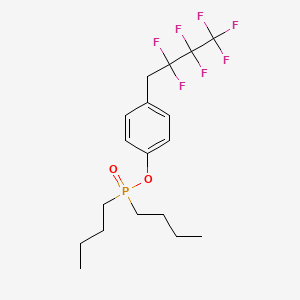![molecular formula C21H19F B13409275 1-fluoro-4-[4-(4-propylphenyl)phenyl]benzene CAS No. 82832-61-9](/img/structure/B13409275.png)
1-fluoro-4-[4-(4-propylphenyl)phenyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-fluoro-4-[4-(4-propylphenyl)phenyl]benzene is an organic compound with the molecular formula C17H15F It is a derivative of benzene, where a fluorine atom and a propylphenyl group are substituted at the para positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-fluoro-4-[4-(4-propylphenyl)phenyl]benzene typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-propylphenylboronic acid and 1-fluoro-4-iodobenzene.
Purification: The resulting product is purified using column chromatography to obtain pure this compound.
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
1-fluoro-4-[4-(4-propylphenyl)phenyl]benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the propyl group.
Coupling Reactions: It can participate in further coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and conditions typically involve the use of a base and an organic solvent.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used, resulting in compounds where the fluorine atom is replaced.
Oxidation: Oxidation of the propyl group can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction can yield alkanes or alcohols, depending on the specific conditions.
Aplicaciones Científicas De Investigación
1-fluoro-4-[4-(4-propylphenyl)phenyl]benzene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of fluorinated aromatic compounds with biological molecules.
Industry: It can be used in the development of advanced materials, such as liquid crystals and polymers.
Mecanismo De Acción
The mechanism of action of 1-fluoro-4-[4-(4-propylphenyl)phenyl]benzene depends on its specific application
Hydrophobic Interactions: The aromatic rings and propyl group contribute to hydrophobic interactions with target molecules.
Electrostatic Interactions: The fluorine atom can participate in electrostatic interactions due to its electronegativity.
Pathways Involved: The compound can modulate various biochemical pathways, depending on the target and context of its use.
Comparación Con Compuestos Similares
Similar Compounds
1-fluoro-4-[4-(4-fluorophenyl)phenyl]benzene: Similar structure but with an additional fluorine atom.
4’‘-Ethyl-2’-fluoro-4-propyl-1,1’4’,1’'-terphenyl: A related compound with an ethyl group instead of a propyl group.
Uniqueness
1-fluoro-4-[4-(4-propylphenyl)phenyl]benzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the propyl group and the fluorine atom at specific positions influences its reactivity and interactions with other molecules.
Propiedades
Número CAS |
82832-61-9 |
|---|---|
Fórmula molecular |
C21H19F |
Peso molecular |
290.4 g/mol |
Nombre IUPAC |
1-fluoro-4-[4-(4-propylphenyl)phenyl]benzene |
InChI |
InChI=1S/C21H19F/c1-2-3-16-4-6-17(7-5-16)18-8-10-19(11-9-18)20-12-14-21(22)15-13-20/h4-15H,2-3H2,1H3 |
Clave InChI |
HIJVBKASVVNKOM-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


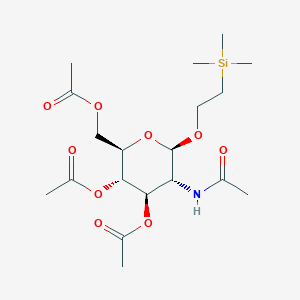
![(2R,5R)-2-[[(3R,6S)-6-[(2S)-2-[(3S,5S,8R,9S,10R,12R,13R,14S,17R)-3-[(2R,5R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-12-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-en-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13409200.png)
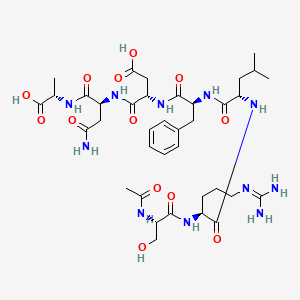
![N-[(3R,6S,9S,11R,15S,18S,20R,21S,24S,25S,26S)-3-[(1R)-3-amino-1-hydroxypropyl]-21-(aminomethylamino)-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,25-trihydroxy-15-[(1R)-1-hydroxyethyl]-2,26-dimethyl-5,8,14,17,23-pentaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide](/img/structure/B13409220.png)
![(2S,3S)-2,3-Bis[(4-methylbenzoyl)oxy]-butanedioic Acid with (1R)-1-(3-Aminopropyl)-1-(4-fluorophenyl)-1,3-dihydro-5-isobenzofurancarbonitrile (Mixture)](/img/structure/B13409229.png)
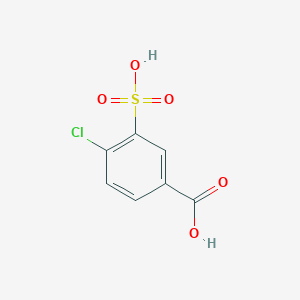
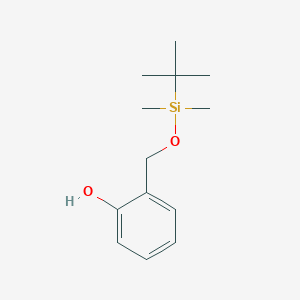
![N-[5-(1,3-Dioxolan-2-yl)-4-(4-fluorophenyl)-6-(1-methylethyl)-2-pyrimidinyl]-N-methylmethanesulfonamide](/img/structure/B13409239.png)
